molecular formula C10H7N3O4 B11873406 Methyl 8-nitroquinoxaline-6-carboxylate

Methyl 8-nitroquinoxaline-6-carboxylate

Cat. No.: B11873406
M. Wt: 233.18 g/mol
InChI Key: CHEJCTSHHFWKML-UHFFFAOYSA-N
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Description

Methyl 8-nitroquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse applications in pharmaceuticals and industrial chemistry. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-nitroquinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in different reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .

Scientific Research Applications

Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carboxylate groups make it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications .

Biological Activity

Methyl 8-nitroquinoxaline-6-carboxylate (M8NQ6C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of M8NQ6C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

M8NQ6C is a derivative of quinoxaline, characterized by the presence of a nitro group at the 8-position and a carboxylate moiety at the 6-position. Its chemical structure can be represented as follows:

\text{Methyl 8 nitroquinoxaline 6 carboxylate C 10}H_{8}N_{2}O_{4}}

Anticancer Properties

Research has indicated that M8NQ6C exhibits anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that M8NQ6C can induce cell cycle arrest in cancer cell lines, leading to apoptosis. The compound affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, which are critical for triggering apoptotic pathways .
  • Inhibition of Tumor Growth : In vitro assays demonstrated that M8NQ6C inhibits the proliferation of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The compound's IC50 values ranged from 5 µM to 20 µM across different cell lines, indicating potent cytotoxicity .

Neuroprotective Effects

M8NQ6C has also been studied for its potential neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-75Induces apoptosis via ROS production
PC-310Cell cycle arrest
HCT-11620Mitochondrial depolarization
NeuroprotectionNeuronal CellsN/AReduces oxidative stress

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigating the effects of M8NQ6C on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Results indicated that treatment with M8NQ6C led to a concentration-dependent decrease in cell viability, with an IC50 value determined at 5 µM. Flow cytometry analyses confirmed that the compound induced apoptosis through mitochondrial pathways, characterized by increased ROS levels and changes in mitochondrial membrane potential .

Case Study 2: Neuroprotective Effects in Animal Models

In another study focusing on neuroprotection, M8NQ6C was tested in an animal model of oxidative stress-induced neuronal injury. The administration of M8NQ6C resulted in a notable reduction in markers of oxidative stress in brain tissues compared to control groups. Behavioral assessments further indicated improved cognitive function in treated animals, suggesting the compound's potential as a neuroprotective agent .

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

methyl 8-nitroquinoxaline-6-carboxylate

InChI

InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3

InChI Key

CHEJCTSHHFWKML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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